molecular formula C5H12N2 B13483337 (2S,3R)-2-methylpyrrolidin-3-amine

(2S,3R)-2-methylpyrrolidin-3-amine

Cat. No.: B13483337
M. Wt: 100.16 g/mol
InChI Key: KCFCHQFZOXTLFP-CRCLSJGQSA-N
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Description

(2S,3R)-2-methylpyrrolidin-3-amine is a chiral amine with a pyrrolidine ring structure. This compound is characterized by its specific stereochemistry, which is denoted by the (2S,3R) configuration. The presence of both an amine group and a methyl group attached to the pyrrolidine ring makes it a valuable intermediate in organic synthesis and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-2-methylpyrrolidin-3-amine typically involves the use of chiral catalysts or chiral starting materials to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as a pyrrolidinone derivative, using a chiral rhodium or ruthenium catalyst. The reaction is carried out under hydrogen gas at elevated pressures and temperatures to achieve high enantioselectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale asymmetric synthesis techniques. This can include the use of chiral auxiliaries or enzymes to achieve the desired stereochemistry. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-2-methylpyrrolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

(2S,3R)-2-methylpyrrolidin-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological conditions.

    Industry: The compound is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism by which (2S,3R)-2-methylpyrrolidin-3-amine exerts its effects depends on its specific application. In medicinal chemistry, it may act as a ligand for certain receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary, but often include interactions with neurotransmitter systems or enzyme active sites.

Comparison with Similar Compounds

Similar Compounds

    (2S,3S)-2-methylpyrrolidin-3-amine: A stereoisomer with different spatial arrangement of atoms.

    (2R,3R)-2-methylpyrrolidin-3-amine: Another stereoisomer with distinct properties.

    Pyrrolidine: The parent compound without the methyl and amine substituents.

Uniqueness

The (2S,3R) configuration of 2-methylpyrrolidin-3-amine imparts unique stereochemical properties that can influence its reactivity and interactions with biological targets. This makes it particularly valuable in applications requiring high enantioselectivity.

Properties

Molecular Formula

C5H12N2

Molecular Weight

100.16 g/mol

IUPAC Name

(2S,3R)-2-methylpyrrolidin-3-amine

InChI

InChI=1S/C5H12N2/c1-4-5(6)2-3-7-4/h4-5,7H,2-3,6H2,1H3/t4-,5+/m0/s1

InChI Key

KCFCHQFZOXTLFP-CRCLSJGQSA-N

Isomeric SMILES

C[C@H]1[C@@H](CCN1)N

Canonical SMILES

CC1C(CCN1)N

Origin of Product

United States

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